molecular formula C12H16F3NO B7975307 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline

3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline

Cat. No.: B7975307
M. Wt: 247.26 g/mol
InChI Key: QQYUNGGHWSDDBG-UHFFFAOYSA-N
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Description

3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a trifluoromethyl group and a methylbutoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The methylbutoxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The choice of solvents and reaction temperatures can significantly impact the overall efficiency and cost-effectiveness of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Chemistry: In chemistry, 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound’s trifluoromethyl group is known to enhance the biological activity of pharmaceuticals. It is used in the development of drugs with improved efficacy and stability .

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism by which 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also participate in radical reactions, contributing to its reactivity in various chemical processes .

Comparison with Similar Compounds

  • 3-(3-Methylbutoxy)-4-(trifluoromethyl)aniline
  • 3-(3-Methylbutoxy)-2-(trifluoromethyl)aniline
  • 3-(3-Methylbutoxy)-5-(difluoromethyl)aniline

Uniqueness: 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl and methylbutoxy groups on the aniline ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

3-(3-methylbutoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-8(2)3-4-17-11-6-9(12(13,14)15)5-10(16)7-11/h5-8H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYUNGGHWSDDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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